Home > Products > Screening Compounds P106038 > N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide - 2034561-28-7

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide

Catalog Number: EVT-6557241
CAS Number: 2034561-28-7
Molecular Formula: C20H16N4O2
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SAR216471

Compound Description: SAR216471 (N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide) is a potent and selective P2Y12 receptor antagonist. [] It was developed as a potential backup for clopidogrel and exhibits potent in vivo antiplatelet and antithrombotic activities. []

4-{[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid Copper(II) Complex

Compound Description: This copper(II) complex incorporates 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid as a ligand. [] The complex exhibits intriguing bioactivity, acting as an efficient inhibitor of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 0.51 μM. [] Additionally, it demonstrates antiproliferative effects against MCF7 human breast cancer cells comparable to cisplatin. []

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

Compound Description: This compound, with the molecular formula C17H18F6N6O, represents a pyrazole derivative containing trifluoromethyl and piperidine substituents. [] While its biological activity is not explicitly mentioned in the provided abstract, its structural features suggest potential applications in medicinal chemistry.

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

Compound Description: This oxazolidinone compound, particularly its phosphate derivative, exhibits significant antimicrobial activity. [] It demonstrates enhanced safety compared to linezolid and shows promise as a novel antimicrobial agent. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description:Hu7691 is a potent and selective Akt inhibitor with an improved cutaneous safety profile compared to earlier Akt inhibitors. [] It exhibits promising kinase selectivity, excellent anticancer cell proliferation potencies, and has received IND approval from the NMPA. [, ]

4-(2-(4-Chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

Compound Description:BMS-695735 is an orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase. [] It exhibits improved ADME properties compared to its predecessor, BMS-536924, and demonstrates in vivo efficacy in multiple xenograft models. []

6-[(Ethylcarbamoyl)amino]-4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridine-3-carboxamide

Compound Description:This compound belongs to a series of pyridine-3-carboxamide inhibitors designed to target DNA gyrase and DNA topoisomerase IV, exhibiting promising antibacterial properties. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

Compound Description:AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] It exhibits nanomolar potency against MET kinase activity, favorable pharmacokinetic properties, and demonstrates robust tumor growth inhibition in a MET-dependent mouse model. []

3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116)

Compound Description:TAS-116 acts as a potent, selective, and orally bioavailable inhibitor of heat shock protein 90 (HSP90), a promising target for cancer therapy. [, ] It exhibits selectivity for HSP90α and HSP90β and demonstrates potent antitumor effects in vivo. [, ]

Compound Description: This series of amide derivatives was synthesized and evaluated for antibacterial activity. [] The compounds were designed around a central imidazole core with various substituents.

N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine Derivatives

Compound Description:This series of pyrazole-containing compounds was synthesized and investigated for their antioxidant activities. [] Several derivatives demonstrated significant radical scavenging capabilities.

4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388)

Compound Description:GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. [] It displays antifibrotic activity in preclinical models, indicating its potential therapeutic use in fibrotic diseases. []

N-[(1E)-Amino[3-methyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methylene]-1H-imidazole-1-carboxamide

Compound Description: This compound is an N-carbonylimidazole derivative of pyrazoline-1-carboximidamide. [] Its structure is characterized by a conjugated system extending from the pyrazoline ring through the amidine moiety and the carbonyl group. []

(4-(3',5'-Dimethyl-1H-pyrazol-1'-yl)-6-methyl-2-phenylpyrimidine)dichlorocopper(II)

Compound Description: This copper(II) complex, synthesized with a novel pyrazolylpyrimidine ligand, exhibits an interesting phenomenon of concomitant polymorphism, crystallizing in three differently colored forms (green, emerald green, and orange). [] The color variations are attributed to differences in π-π stacking interactions between the molecules in the crystal lattice. []

Tris(3-methyl-1H-pyrazol-1-yl)methane

Compound Description: This compound consists of three methylpyrazole units linked to a central methane carbon. [] It exhibits a propeller-like conformation in its crystal structure, with no strong intermolecular interactions. []

N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine

Compound Description: This pyrazolylpyrimidine derivative exhibited the strongest inhibitory activity against the root growth of Pennisetum alopecuroides L., a common weed species. [] Its potent herbicidal activity highlights the potential agricultural applications of such compounds. []

2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol

Compound Description: This pyridylpyrazole derivative, synthesized via a condensation reaction, has been structurally characterized and investigated for its biological activity. [] It demonstrates significant antioxidant activity, attributed to its hydrogen atom donating capability. []

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

Compound Description:This compound is an analog of TAS-116, also a potent and selective inhibitor of heat shock protein 90 (HSP90). [, ] This analog was co-crystallized with the N-terminal domain of Hsp90-alpha to elucidate the binding interactions. []

3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide

Compound Description:This compound, a pyrazole derivative with a propanamide substituent, is highlighted for its potential herbicidal and fungicidal activities. [] It has been structurally characterized and its crystal structure reveals intermolecular interactions contributing to its solid-state packing. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description:This compound is a pyrazole-containing isoquinoline derivative synthesized and evaluated for its inhibitory potency against specific kinases, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []

2-[3-(Pyridin-1-ium-2-yl)-1H-pyrazol-1-yl]-6-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]pyridinium sulfate methanol monosolvate

Compound Description:This compound is a salt formed unexpectedly during an attempted complexation reaction. [] Its structure consists of a diprotonated cationic species, with a sulfate counterion and a methanol solvate. []

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Compound Description: This polyheterocyclic compound was synthesized through a multi-step process involving Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration reactions. []

N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/benzene Sulfonamides

Compound Description: This series of tetrahydropyridine (THP) derivatives was synthesized and investigated for their anti-inflammatory activity. [] The sulfonamide-substituted THPs, in particular, exhibited promising results in reducing nitric oxide production and attenuating the release of pro-inflammatory cytokines. []

(5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate

Compound Description:This compound, a pyrazoline derivative, forms a monohydrate and exhibits a specific spatial arrangement of its aromatic rings. [] It forms hydrogen-bonded chains in its crystal structure, further stabilized by π-π stacking interactions. []

N-[5-(3,5-Difluoro-benzyl) lH-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyrazol thiopyran-4-ylamino)-benzamide

Compound Description:This compound represents a complex heterocyclic structure incorporating indazole, piperazine, and thiopyran moieties, among others. []

4-{(4Z)-4-[(2Z)-3-(4-Fluoroanilino)-1-hydroxybut-2-en-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide

Compound Description:This compound is characterized by a pyrazole ring conjugated with a benzenesulfonamide moiety. [] Its crystal structure reveals intra- and intermolecular hydrogen bonding interactions, contributing to its solid-state packing. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

Compound Description:PF-06747775 is a high-affinity irreversible inhibitor designed to target oncogenic EGFR mutants with selectivity over wild-type EGFR. [] It demonstrates potent activity against common EGFR mutations and is currently under investigation in phase I clinical trials for mutant EGFR-driven NSCLC. []

(Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone

Compound Description:This pyrazole derivative contains a furan ring and exhibits a chiral center. [] Its crystal structure reveals a disordered furan ring and intermolecular hydrogen bonding interactions. []

6-{5-Amino-3-tert-butyl-4-[(E)-(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazine-2,4(1H,3H)-dione–1-methylpyrrolidin-2-one–water (1/1/1)

Compound Description: This compound is a complex organic molecule featuring a pyrazole ring with various substituents, including a thiadiazole ring and a triazine ring. [] It forms a co-crystal with 1-methylpyrrolidin-2-one (NMP) and water. []

(5-Hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-yl)(2-hydroxyphenyl)methanone

Compound Description: This compound is a pyrazoline derivative containing a trifluoromethyl group and a hydroxyphenyl substituent. [] Its crystal structure reveals intramolecular hydrogen bonding and π-π interactions contributing to its packing arrangement. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound represents a novel glycine transporter 1 (GlyT1) inhibitor designed through the superposition of different chemical scaffolds. [] It exhibits potent GlyT1 inhibitory activity and shows promise for treating schizophrenia without undesirable central nervous system side effects. []

Properties

CAS Number

2034561-28-7

Product Name

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-pyrazol-1-ylbenzamide

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C20H16N4O2/c25-20(16-3-1-4-18(11-16)24-9-2-8-23-24)22-13-15-5-6-19(21-12-15)17-7-10-26-14-17/h1-12,14H,13H2,(H,22,25)

InChI Key

YFGYRLNQNILCCC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.